5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the class of pyrrolones This compound is characterized by a pyrrolone ring substituted with a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: A similar compound with a pyrazole ring instead of a pyrrolone ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another related compound with a pyrazoline structure.
Uniqueness
5-(4-Methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both phenyl and 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
824935-46-8 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H15NO/c1-13-7-9-14(10-8-13)16-11-12-17(19)18(16)15-5-3-2-4-6-15/h2-12,16H,1H3 |
InChI Key |
CKRFCQHQXGYBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=CC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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